Epitalon

Description

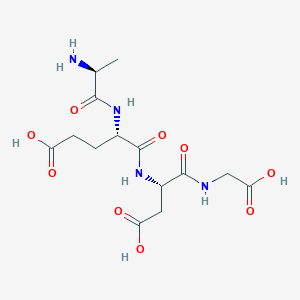

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O9/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHOBRRUMWJWCU-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952957 | |

| Record name | Epitalon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64082-79-7, 307297-39-8 | |

| Record name | Epithalamin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064082797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epithalon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307297398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitalon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPITALON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O65P17785G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epitalon's Mechanism of Action on Telomerase Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has emerged as a significant subject of research in the field of cellular aging and rejuvenation. Its primary and most studied mechanism of action is the activation of telomerase, the enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. This guide provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its effects on telomerase activation, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism: Upregulation of Telomerase Activity

This compound's primary mechanism for promoting cellular longevity lies in its ability to reactivate the production of telomerase.[1][2] In most somatic cells, the gene encoding the catalytic subunit of telomerase, human Telomerase Reverse Transcriptase (hTERT), is repressed. This compound treatment has been shown to upregulate the expression of the hTERT gene, leading to an increase in telomerase enzyme activity.[3][4] This, in turn, results in the lengthening of telomeres, thereby counteracting the progressive telomere shortening that occurs with each cell division and delaying the onset of cellular senescence.[1][5]

Signaling Pathways

While the complete signaling cascade from this compound to telomerase activation is still under investigation, current evidence points towards a multi-faceted mechanism involving epigenetic modulation and potential interactions with nuclear proteins.

-

Epigenetic Regulation: this compound is believed to interact directly with the promoter regions of the hTERT gene.[6] It is hypothesized to bind to specific DNA sequences, potentially influencing the chromatin structure and making the gene more accessible for transcription.[6] This epigenetic remodeling may involve the modulation of histone proteins, leading to a more "open" chromatin state that facilitates the binding of transcription factors necessary for hTERT expression.

-

Nuclear Interaction: Studies suggest that this compound can penetrate the cell nucleus and interact with nuclear proteins, such as histone H1.[3] This interaction may play a role in altering chromatin compaction and gene expression.

The following diagram illustrates the proposed signaling pathway for this compound-induced telomerase activation.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from key in vitro studies investigating the effects of this compound on telomere length, hTERT expression, and telomerase activity.

Table 1: Effect of this compound on Telomere Length

| Cell Line | Concentration (µg/mL) | Treatment Duration | Change in Telomere Length | Reference |

| 21NT (Breast Cancer) | 0.2 | 4 days | Dose-dependent increase | [3] |

| 21NT (Breast Cancer) | 0.5 | 4 days | Dose-dependent increase | [3] |

| 21NT (Breast Cancer) | 1.0 | 4 days | Dose-dependent increase | [3] |

| BT474 (Breast Cancer) | 0.2 | 4 days | Dose-dependent increase | [3] |

| BT474 (Breast Cancer) | 0.5 | 4 days | Dose-dependent increase | [3] |

| BT474 (Breast Cancer) | 1.0 | 4 days | Dose-dependent increase | [3] |

| IBR.3 (Normal Fibroblast) | 1.0 | 3 weeks | Significant increase | [3] |

| HMEC (Normal Epithelial) | 1.0 | 3 weeks | Significant increase | [3] |

| Human Fetal Fibroblasts | Not Specified | Not Specified | 33.3% increase | [6] |

Table 2: Effect of this compound on hTERT mRNA Expression

| Cell Line | Concentration (µg/mL) | Treatment Duration | Fold Upregulation of hTERT mRNA | Reference |

| 21NT (Breast Cancer) | 1.0 | 4 days | ~12-fold | [3] |

| BT474 (Breast Cancer) | 0.5 | 4 days | ~5-fold | [3] |

| IBR.3 (Normal Fibroblast) | 1.0 | 3 weeks | Upregulated | [3] |

| HMEC (Normal Epithelial) | 1.0 | 3 weeks | Upregulated | [3] |

Table 3: Effect of this compound on Telomerase Activity

| Cell Line | Treatment | Change in Telomerase Activity | Reference |

| IBR.3 (Normal Fibroblast) | 1 µg/mL this compound for 3 weeks | Significant increase | [3] |

| HMEC (Normal Epithelial) | 1 µg/mL this compound for 3 weeks | Significant increase | [3] |

| 21NT (Breast Cancer) | 0.5 and 1 µg/mL this compound for 4 days | No significant increase | [3] |

| BT474 (Breast Cancer) | 0.5 and 1 µg/mL this compound for 4 days | No significant increase | [3] |

Alternative Mechanism: Activation of ALT Pathway in Cancer Cells

Interestingly, in some cancer cell lines, this compound has been observed to induce telomere elongation through a telomerase-independent mechanism known as the Alternative Lengthening of Telomeres (ALT) pathway.[1][3] The ALT pathway is a recombination-based mechanism that uses the existing telomeric DNA as a template for elongation. In these cancer cells, while hTERT expression was elevated, a significant increase in telomerase activity was not observed.[3] Instead, there was a dramatic increase in ALT activity.[3] This suggests that this compound may have a dual mechanism of action, promoting telomere maintenance through telomerase activation in normal cells and through the ALT pathway in certain cancer cells.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cell Culture and this compound Treatment

-

Cell Lines:

-

Culture Media: Specific media formulations are used for each cell line, supplemented with fetal bovine serum and other necessary growth factors.[3]

-

This compound Treatment:

Measurement of Telomere Length (qPCR)

-

Method: Quantitative Polymerase Chain Reaction (qPCR) is a widely used method for measuring relative telomere length.[3][7]

-

Principle: The assay compares the amplification of telomeric DNA (T) to the amplification of a single-copy reference gene (S), providing a T/S ratio that is proportional to the average telomere length.[7]

-

Protocol Outline:

-

DNA Extraction: Genomic DNA is isolated from treated and control cells.[3]

-

qPCR Reaction: Two separate qPCR reactions are performed for each sample: one with primers specific for the telomeric repeat sequence (TTAGGG) and another with primers for a single-copy gene (e.g., 36B4).[3]

-

Data Analysis: The relative telomere length is calculated using the comparative Ct (ΔΔCt) method, comparing the Ct values of the telomere and single-copy gene between treated and control samples.[3]

-

Measurement of hTERT mRNA Expression (RT-qPCR)

-

Method: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

-

Principle: This method quantifies the amount of a specific mRNA transcript (in this case, hTERT) in a sample.

-

Protocol Outline:

-

RNA Extraction: Total RNA is isolated from treated and control cells.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is then used as a template for qPCR with primers specific for the hTERT gene and a reference (housekeeping) gene.

-

Data Analysis: The relative expression of hTERT mRNA is calculated using the ΔΔCt method, normalized to the reference gene.[3]

-

Measurement of Telomerase Activity (TRAP Assay)

-

Method: Telomeric Repeat Amplification Protocol (TRAP) Assay.[8]

-

Principle: The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.[8] It involves two main steps:

-

Telomerase-mediated extension: A substrate oligonucleotide is extended by telomerase present in the cell lysate, adding telomeric repeats.

-

PCR amplification: The extended products are then amplified by PCR. The amount of PCR product is proportional to the telomerase activity in the sample.

-

-

Detection: The amplified products can be visualized by gel electrophoresis or quantified using real-time PCR.[8]

Conclusion

This compound demonstrates a clear and potent ability to activate telomerase, primarily through the upregulation of hTERT gene expression. This leads to the elongation of telomeres in normal human somatic cells, suggesting a significant potential in counteracting cellular aging. The discovery of its ability to activate the ALT pathway in certain cancer cells adds another layer of complexity to its mechanism of action and warrants further investigation. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in age-related diseases and other conditions associated with telomere shortening. Further research is necessary to fully elucidate the intricate signaling pathways and long-term effects of this compound in vivo.

References

- 1. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. gethealthspan.com [gethealthspan.com]

- 7. An Optimised Step-by-Step Protocol for Measuring Relative Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Epitalon's Modulation of Pineal Gland Function and its Geroprotective Effects in Aging Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has emerged as a significant subject of investigation in the field of gerontology.[1][2][3] Its biological activity, which mimics that of the natural pineal peptide extract Epithalamin, centers on the modulation of the neuroendocrine system, particularly the pineal gland, and its subsequent impact on fundamental aging processes.[2][4][5] This technical guide provides an in-depth analysis of the mechanisms of action of this compound, with a focus on its interplay with pineal gland function and its downstream effects on cellular senescence, oxidative stress, and lifespan in various aging models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways to offer a comprehensive resource for researchers in the field.

Introduction

The pineal gland, primarily known for its role in synthesizing melatonin and regulating circadian rhythms, undergoes age-related functional decline, which is correlated with many of the degenerative processes of aging.[6][7] this compound, a peptide originally identified in bovine pineal gland extracts, has been shown to counteract this decline, exhibiting a range of geroprotective effects.[6][8] Its multifaceted mechanism of action includes the reactivation of telomerase, normalization of melatonin secretion, and enhancement of antioxidant defense systems, positioning it as a promising candidate for interventions aimed at promoting healthy aging.[1][6] This guide will explore the foundational research that has elucidated these properties.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical and in vitro studies on this compound, providing a comparative overview of its biological effects.

Table 1: Effects of this compound on Lifespan and Tumor Incidence in Animal Models

| Animal Model | Dosage and Administration | Key Findings | Reference |

| Female SHR Mice | 1.0 µ g/mouse , subcutaneous, 5 consecutive days/month | - 13.3% increase in the lifespan of the last 10% of survivors.- 12.3% increase in maximum lifespan.- 6.0-fold inhibition of leukemia development.[9][10] | [9][10] |

| CBA Mice | 0.1 µ g/mouse , long-term administration | - 4.0-fold increase in the number of mice reaching 23 months of age.- Oldest treated mouse lived to 34 months vs. 24 months in control.- Reduced overall tumor formation.[2] | [2] |

| HER-2/neu Transgenic Mice | 1 µ g/mouse , subcutaneous, 5 consecutive days/month | - Reduced cumulative number and maximum size of mammary tumors.[11] | [11] |

| Drosophila melanogaster | 0.001x10⁻⁶ to 5x10⁻⁶ wt. % of culture medium | - 11-16% increase in lifespan.[12] | [12] |

| Rats | Not specified | - 52% decrease in mortality rate.[8] | [8] |

| Mice | Not specified | - 27% decrease in mortality rate.[8] | [8] |

Table 2: Effects of this compound on Cellular and Molecular Markers of Aging

| Cell/Tissue Type | Treatment | Quantitative Effect | Reference |

| Human Somatic Cells | Not specified | - Average telomere elongation of 33.3%.[2][7] | [2][7] |

| Human Gingival Mesenchymal Stem Cells (hGMSCs) | Not specified | - 1.6 to 1.8-fold increase in mRNA expression of Nestin, GAP43, β Tubulin III, and Doublecortin.[13][14] | [13][14] |

| Bone Marrow Cells (SHR Mice) | 1.0 µ g/mouse , subcutaneous, 5 consecutive days/month | - 17.1% decrease in the frequency of chromosome aberrations.[7][9][10] | [7][9][10] |

| Heart Tissue (in vivo) | Not specified | - Activation of 194 genes (up to 6.61-fold).- Inhibition of 48 genes (up to 2.71-fold).[2] | [2] |

Table 3: Effects of this compound on Pineal Gland Function and Hormone Levels

| Animal Model | Age Group | Effect on Melatonin | Effect on Cortisol | Reference |

| Aged Rhesus Monkeys | 20-26 years | - Stimulated melatonin production and restored youthful secretion patterns.[6] | - Normalized cortisol rhythms in a time-of-day dependent manner.[6][15] | [6][15] |

| Rats with Pineal Gland Dysfunction | Elderly | - Increased night melatonin levels.[16] | Not specified | [16] |

Core Signaling Pathways and Mechanisms of Action

This compound exerts its effects through several interconnected pathways, primarily originating from its influence on the pineal gland and gene expression.

Restoration of Pineal Gland Function and Melatonin Synthesis

This compound has been shown to directly impact the pineal gland, particularly in aging models where its function is compromised. It stimulates the synthesis of melatonin by upregulating key enzymes in the melatonin production pathway.

Caption: this compound's stimulation of the melatonin synthesis pathway in the pineal gland.

Telomerase Activation and Cellular Senescence

A cornerstone of this compound's anti-aging effects is its ability to activate the enzyme telomerase, which extends telomeres, the protective caps at the ends of chromosomes. This mechanism helps to overcome the Hayflick limit of cell division, thereby delaying cellular senescence.[3][6]

Caption: this compound's mechanism of telomerase activation and inhibition of cellular senescence.

Antioxidant Defense and Stress Response

This compound enhances the body's intrinsic antioxidant defenses by upregulating the expression of key antioxidant enzymes. This helps to mitigate the cumulative oxidative damage that is a hallmark of aging.[1]

Caption: this compound's role in enhancing the antioxidant defense system.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on this compound. Researchers should adapt these based on specific experimental goals and institutional guidelines.

In Vivo Lifespan and Carcinogenesis Studies in Mice

-

Animal Model: Female Swiss-derived SHR mice or HER-2/neu transgenic mice, typically starting at 2-3 months of age.[9][10][11]

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. Ad libitum access to food and water.

-

Experimental Groups:

-

Control Group: Receives subcutaneous injections of normal saline (e.g., 0.1 ml).

-

This compound Group: Receives subcutaneous injections of this compound (e.g., 1.0 µ g/mouse dissolved in 0.1 ml saline).

-

-

Dosing Regimen: A cyclical regimen is often employed, such as injections on 5 consecutive days each month for the duration of the animal's natural life.[9][10]

-

Parameters Monitored:

-

Lifespan: Mean and maximum lifespan are recorded.

-

Tumor Incidence: Regular monitoring for the appearance and size of spontaneous tumors.

-

Biomarkers of Aging: Periodic collection of blood and tissue samples to analyze chromosomal aberrations, hormone levels, and other relevant markers.

-

Physiological Parameters: Body weight and food consumption are monitored regularly.

-

-

Carcinogenesis Induction (if applicable): For studies on induced carcinogenesis, a chemical carcinogen such as 1,2-dimethylhydrazine (DMH) is administered according to a specific protocol (e.g., weekly subcutaneous injections for a set number of weeks).[17] this compound can be administered before, during, or after carcinogen exposure to assess its effects on different stages of cancer development.[17]

In Vitro Telomerase Activity Assay (TRAP Assay)

-

Cell Lines: Human fetal lung fibroblasts, HeLa cells, or other relevant cell lines.[6]

-

Cell Culture: Cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., several days to weeks).

-

Protein Extraction: Cellular proteins are extracted from both control and this compound-treated cells.

-

TRAP (Telomeric Repeat Amplification Protocol) Assay:

-

The extracted proteins are incubated with a substrate oligonucleotide.

-

If telomerase is active, it will add telomeric repeats to the substrate.

-

The extended products are then amplified using PCR.

-

The PCR products are separated by gel electrophoresis and visualized.

-

-

Quantification: The intensity of the bands on the gel corresponds to the level of telomerase activity, which can be quantified using densitometry.

Gene Expression Analysis (qPCR)

-

Sample Preparation: RNA is extracted from cells or tissues of interest (e.g., pinealocytes, heart tissue) from both control and this compound-treated groups.[18][19]

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR):

-

The cDNA is used as a template for PCR with primers specific to the genes of interest (e.g., hTERT, AANAT, antioxidant enzymes).

-

A fluorescent dye that binds to double-stranded DNA is included in the reaction to monitor the amplification in real-time.

-

The relative expression of the target genes is calculated and normalized to a housekeeping gene.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the overarching experimental workflow and the logical connections between this compound's administration and its observed effects.

Caption: Logical workflow from this compound administration to its geroprotective outcomes.

Conclusion

This compound demonstrates significant potential as a geroprotective agent through its multifaceted influence on the pineal gland and core aging pathways. The quantitative data from animal and in vitro studies consistently point towards its ability to extend lifespan, reduce the incidence of age-related pathologies, and ameliorate cellular and molecular markers of aging. The detailed experimental protocols and visualized signaling pathways provided in this guide offer a foundational resource for further research and development in this promising area of anti-aging medicine. Future investigations should focus on elucidating the precise receptor interactions of this compound and conducting large-scale, long-term clinical trials to validate its efficacy and safety in humans.

References

- 1. peptideslabuk.com [peptideslabuk.com]

- 2. mdpi.com [mdpi.com]

- 3. revolutionhealth.org [revolutionhealth.org]

- 4. biotechpeptides.com [biotechpeptides.com]

- 5. lyfemedical.com [lyfemedical.com]

- 6. gethealthspan.com [gethealthspan.com]

- 7. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotechpeptides.com [biotechpeptides.com]

- 9. Effect of this compound on biomarkers of aging, life span and spontaneous tumor incidence in female Swiss-derived SHR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. peptidesciences.com [peptidesciences.com]

- 13. mdpi.com [mdpi.com]

- 14. AEDG Peptide (this compound) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biotechpeptides.com [biotechpeptides.com]

- 17. This compound and colon carcinogenesis in rats: proliferative activity and apoptosis in colon tumors and mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity | Sciety [sciety.org]

Epitalon: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon (also known as Epithalon or AEDG) is a synthetic tetrapeptide, a bio-active compound developed based on the amino acid composition of Epithalamin, a natural polypeptide extract from the pineal gland of cattle.[1][2] First synthesized by Russian gerontologist Professor Vladimir Khavinson, this compound has been the subject of extensive research for over two decades, primarily investigating its potential geroprotective and anti-aging properties.[1][3][4] Unlike many hormonal agents, this compound functions as a bioregulatory peptide, exerting its effects at a cellular and genetic level.[1] Its mechanisms of action include the activation of telomerase, regulation of the neuroendocrine system, restoration of circadian rhythms, and modulation of gene expression.[1][5][6]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and core biological mechanisms of this compound, supplemented with experimental workflows and data presented for a scientific audience.

Peptide Structure and Chemical Properties

This compound is a tetrapeptide composed of four amino acids: L-Alanine, L-Glutamic Acid, L-Aspartic Acid, and Glycine.[7][8] Its primary structure is defined by the sequence Ala-Glu-Asp-Gly (AEDG).[2][7]

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for clear reference.

| Property | Value | Reference(s) |

| Amino Acid Sequence | Ala-Glu-Asp-Gly | [1][7] |

| Molecular Formula | C₁₄H₂₂N₄O₉ | [7][9][10] |

| Molecular Weight | 390.35 g/mol | [9][10][11] |

| IUPAC Name | (4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | [7][9] |

| CAS Number | 307297-39-8 | [7][11][12] |

| Physical Appearance | White lyophilized (freeze-dried) powder | [10] |

| Solubility | Reconstituted in sterile, pyrogen-free water | [13] |

| Storage & Stability | Lyophilized powder stable at room temperature for 3 weeks; should be stored desiccated below -18°C. Reconstituted solution should be stored at 4°C for 2-7 days or below -18°C for future use. | [10] |

Core Biological Mechanisms and Signaling Pathways

This compound's biological effects are multifaceted, influencing several core pathways associated with cellular aging and homeostasis.[14] The primary mechanisms identified in preclinical and clinical research include telomerase activation, regulation of the pineal gland and melatonin synthesis, and antioxidant defense.

Telomerase Activation and Telomere Elongation

One of the most significant reported functions of this compound is its ability to activate the enzyme telomerase.[14][15] Telomeres, protective nucleotide sequences at the ends of chromosomes, shorten with each cell division, contributing to cellular senescence.[8][16] Telomerase counteracts this process by adding telomeric repeats, thereby preserving chromosomal integrity and extending the replicative lifespan of cells.[8][17]

This compound is believed to induce telomerase activity by interacting with the promoter regions of the telomerase reverse transcriptase (hTERT) gene.[14] This interaction may involve binding to specific DNA sequences, leading to chromatin decondensation and making the hTERT gene more accessible for transcription.[7][14] This upregulation of hTERT mRNA leads to increased synthesis of the telomerase catalytic subunit, resulting in enhanced enzyme activity and subsequent telomere elongation.[18] In human cell cultures, this compound treatment has been shown to extend telomeres sufficiently to overcome the Hayflick limit, the point at which cells stop dividing.[7]

Caption: Logical flow of this compound's influence on telomerase synthesis and telomere elongation.

Regulation of Pineal Gland Function and Circadian Rhythm

This compound was developed from a pineal gland extract and demonstrates a significant regulatory effect on this endocrine gland.[1] The pineal gland is the primary site of melatonin production, a hormone critical for regulating the sleep-wake cycle (circadian rhythm).[19] Melatonin synthesis declines with age, leading to disruptions in sleep and other physiological processes.[8]

Research suggests that this compound can restore melatonin secretion in aged individuals by directly influencing pineal cells.[7][20] Studies on rat pineal cell cultures indicate that this compound can increase the levels of key components in the melatonin synthesis pathway, such as arylalkylamine N-acetyltransferase (AANAT) and the phosphorylated form of CREB (pCREB), a transcription factor.[8][20] By normalizing melatonin production, this compound helps to re-establish a youthful circadian rhythm, which has broad implications for immunity, metabolism, and overall health.[14][21]

Caption: Signaling pathway for this compound's role in regulating melatonin synthesis.

Antioxidant Properties

This compound exhibits potent antioxidant activity through mechanisms distinct from direct radical scavenging.[22] Instead of neutralizing reactive oxygen species (ROS) directly, it enhances the body's endogenous antioxidant defense system.[14][22]

Studies in aged rats have shown that this compound administration leads to the increased expression and activity of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase, and NAD(P)H quinone dehydrogenase 1 (NQO1).[14][22] This upregulation helps to reduce oxidative stress, a major contributor to cellular damage, aging, and the development of age-related diseases.[16] By bolstering these intrinsic defenses, this compound protects cells and tissues from oxidative damage at a fundamental level.[14][16]

Experimental Protocols and Methodologies

The biological effects of this compound have been investigated using a range of standard and specialized molecular biology techniques. While detailed, proprietary protocols are often unpublished, the general methodologies can be outlined.

Telomerase Activity Assessment via TRAP Assay

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay used to detect and quantify telomerase activity.[20] It is a cornerstone experiment for validating this compound's primary mechanism of action.

Workflow for TRAP Assay:

-

Cell Culture and Treatment: Human cell lines (e.g., fetal fibroblasts, HeLa cells) are cultured under standard conditions.[20] Experimental groups are treated with varying concentrations of this compound, while control groups receive a vehicle.

-

Protein Extraction: After the treatment period, cells are lysed, and a protein extract containing the telomerase enzyme is prepared.

-

Telomere Extension: The cell extract is incubated with a synthetic DNA primer. If active telomerase is present, it will add telomeric repeats (TTAGGG) to the 3' end of the primer.

-

PCR Amplification: The extended products are then amplified via PCR using specific primers.

-

Detection and Quantification: The PCR products are separated by gel electrophoresis and visualized. The intensity of the resulting ladder of bands corresponds to the level of telomerase activity, which can be quantified relative to controls.

References

- 1. swolverine.com [swolverine.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound CAS#: 307297-39-8 [m.chemicalbook.com]

- 4. This compound: The Longevity Peptide - BodyRejuvenation [bodyrejuvenationmd.com]

- 5. This compound may become an important ingredient in the field of anti-aging and health management in the future. - PEPTIDE APPLICATIONS [mobelbiochem.com]

- 6. swolverine.com [swolverine.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. innerbody.com [innerbody.com]

- 9. This compound | C14H22N4O9 | CID 219042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound Peptide | this compound Synthetic Hormone | ProSpec [prospecbio.com]

- 11. This compound | 307297-39-8 [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. peptideslabuk.com [peptideslabuk.com]

- 14. gethealthspan.com [gethealthspan.com]

- 15. This compound Peptide â The Key to Longevity & Youthful Aging | Hubmed [hubmeded.com]

- 16. swolverine.com [swolverine.com]

- 17. elementsarms.com [elementsarms.com]

- 18. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jordantimes.com [jordantimes.com]

- 20. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scaleregenerativehealth.com [scaleregenerativehealth.com]

- 22. Antioxidant properties of geroprotective peptides of the pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of the Tetrapeptide Ala-Glu-Asp-Gly (Epitalon): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic tetrapeptide Ala-Glu-Asp-Gly, also known as Epitalon, has garnered significant interest in the scientific community for its diverse biological activities demonstrated in various in vitro models. This technical guide provides a comprehensive overview of the core in vitro biological activities of Ala-Glu-Asp-Gly, with a focus on its anti-aging, antioxidant, and immunomodulatory effects. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular pathways.

Core Biological Activities in Vitro

The biological effects of Ala-Glu-Asp-Gly have been investigated across a range of cell types and experimental systems. The primary activities observed in vitro include the modulation of telomerase activity and telomere length, potent antioxidant effects, and regulation of immune cell function.

Telomerase Activation and Telomere Elongation

One of the most well-documented effects of Ala-Glu-Asp-Gly is its ability to induce telomerase activity and promote telomere elongation in various human cell lines. This activity is central to its potential anti-aging properties.

| Cell Line | Peptide Concentration | Treatment Duration | Key Findings | Reference |

| Human Fetal Lung Fibroblasts | 0.05 µg/mL | 4 days | Induced telomerase activity and telomere elongation. | |

| Human Breast Cancer (21NT, BT474) | 0.1 - 1 µg/mL | 4 days | Dose-dependent increase in telomere length. | [1][2][3] |

| Normal Human Epithelial and Fibroblast Cells | 1 µg/mL | 3 weeks | Significant increase in telomerase activity and hTERT mRNA expression. | [1][2][3] |

The TRAP assay is a highly sensitive method used to detect and quantify telomerase activity.

Materials:

-

Cell lysate from treated and control cells

-

TRAP reaction buffer

-

TS primer (5'-AATCCGTCGAGCAGAGTT-3')

-

ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')

-

dNTPs

-

Taq DNA polymerase

-

RNase-free water

-

PCR thermocycler

-

Polyacrylamide gel electrophoresis (PAGE) system

-

DNA staining dye (e.g., SYBR Green)

Procedure:

-

Cell Lysis: Prepare cell extracts from Ala-Glu-Asp-Gly-treated and untreated control cells using a suitable lysis buffer.

-

Telomerase Extension: In a PCR tube, combine the cell extract with a reaction mixture containing TRAP buffer, dNTPs, and the TS primer. Incubate at 25-30°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.

-

PCR Amplification: Add the ACX primer and Taq DNA polymerase to the reaction mixture. Perform PCR with the following cycles: initial denaturation at 95°C for 2-3 minutes, followed by 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at 50-60°C for 30 seconds, and extension at 72°C for 1 minute. A final extension at 72°C for 5-10 minutes is recommended.

-

Detection of PCR Products: Analyze the PCR products by electrophoresis on a 10-12% non-denaturing polyacrylamide gel. Stain the gel with a DNA dye and visualize the characteristic DNA ladder pattern, where each band represents the addition of a 6-base telomeric repeat.

Ala-Glu-Asp-Gly is believed to upregulate telomerase activity primarily through the increased expression of the catalytic subunit of telomerase, hTERT (human Telomerase Reverse Transcriptase).

References

- 1. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical studies of Epitalon on lifespan extension in rodents

An In-depth Technical Guide to Preclinical Studies of Epitalon on Lifespan Extension in Rodents

Introduction

This compound (also known as Epithalon or AEDG) is a synthetic tetrapeptide composed of the amino acids Alanine, Glutamic acid, Aspartic acid, and Glycine.[1][2][3] It was developed based on a naturally occurring peptide, Epithalamin, which is extracted from the pineal gland.[2][4] Extensive preclinical research, primarily in rodent models, has been conducted to investigate its potential as a geroprotector and its effects on lifespan. This document provides a detailed overview of these studies, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Core Mechanisms of Action

This compound exerts its effects through multiple biological pathways, positioning it as a broad-spectrum geroprotective agent.[5] Its primary mechanisms include telomerase activation, regulation of the neuroendocrine system, and antioxidant defense.[2][4]

Signaling Pathways

The following diagrams illustrate the key molecular pathways influenced by this compound.

Caption: this compound's Telomerase Activation Pathway.

Caption: this compound's Antioxidant Mechanism.

Quantitative Data from Rodent Lifespan Studies

The following tables summarize the key quantitative findings from preclinical studies of this compound in mice and rats.

Table 1: Effects of this compound on Lifespan in Mice

| Mouse Strain | Key Findings | Percentage Change | Statistical Significance | Reference |

| Swiss-derived SHR (female) | Increased maximum lifespan | +12.3% | Not specified | [6][7] |

| Swiss-derived SHR (female) | Increased lifespan of the last 10% of survivors | +13.3% | P<0.01 | [6][7] |

| Swiss-derived SHR (female) | Decreased frequency of chromosome aberrations | -17.1% | P<0.05 | [6][7] |

| Swiss-derived SHR (female) | Inhibited development of leukemia | 6.0-fold decrease | Not specified | [6][7] |

| Senescence-Accelerated Mice (SAMP-1) | Longer mean and maximum survival in the last 10% of survivors | Not quantified | Not specified | [8] |

| General Rodent Studies (Review) | Increase in average lifespan | 10-25% | Not specified | [9] |

| General Mouse Studies (Review) | Reduction in mortality rate | 27% | Not specified | [10] |

Table 2: Effects of this compound on Lifespan in Rats

| Rat Strain | Key Findings | Percentage Change | Statistical Significance | Reference |

| General Rat Studies (Review) | Reduction in mortality rate | 52% | Not specified | [10] |

| LIO (male) | Mitotic activity of colon tumor cells was significantly inhibited | Not quantified | Not specified | [11] |

| LIO (male) | A high level of apoptosis was seen in colon tumors | Not quantified | Not specified | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used in key this compound studies.

Protocol 1: Long-term Administration in Swiss-derived SHR Mice

This protocol is based on the study by Anisimov et al. (2003), which investigated the effects of this compound on lifespan and spontaneous tumor incidence.

-

Animal Model: Female outbred Swiss-derived SHR mice.

-

Grouping: 54 mice in the treatment group and 54 mice in the control group.

-

Treatment Schedule:

-

Age of Commencement: 3 months.

-

Frequency: Injections were administered on 5 consecutive days each month.

-

Duration: The treatment continued until the natural death of the animals.

-

-

Dosage and Administration:

-

Dose: 1.0 µg of this compound per mouse (approximately 30-40 µg/kg).

-

Vehicle: this compound was dissolved in 0.1 ml of normal saline.

-

Route of Administration: Subcutaneous injection.

-

-

Control Group: Received subcutaneous injections of 0.1 ml of normal saline according to the same schedule.

-

Parameters Monitored:

-

Food consumption and body weight.

-

Estrous function.

-

Frequency of chromosome aberrations in bone marrow cells.

-

Lifespan (mean, maximum, and survival of the last 10%).

-

Spontaneous tumor incidence.

-

The workflow for this type of long-term study is illustrated below.

Caption: Generalized Experimental Workflow for Rodent Lifespan Studies.

Protocol 2: Carcinogenesis Study in LIO Rats

This protocol is based on the study by Kossoy et al., which examined the effect of this compound on colon carcinogenesis.

-

Animal Model: 80 two-month-old male LIO rats.

-

Carcinogen Induction: Weekly subcutaneous injections of 1,2-dimethylhydrazine (DMH) at a dose of 21 mg/kg for five weeks.

-

Grouping and Treatment Regimens:

-

Group 1 (Control): Received saline injections for the entire 6-month experiment.

-

Group 2 (Full-term this compound): Treated with this compound (1 µg, five times a week) for the entire 6-month experiment.

-

Group 3 (Post-initiation this compound): Treated with this compound after the 5-week DMH exposure was completed.

-

Group 4 (Initiation-phase this compound): Treated with this compound only during the 5-week period of DMH exposure.

-

-

Dosage and Administration:

-

Dose: 1 µg of this compound per rat.

-

Route of Administration: Not explicitly stated, but likely subcutaneous.

-

-

Parameters Monitored:

-

Proliferative activity in colon tumors and mucosa.

-

Apoptosis in tumor cells.

-

Size of stromal and lymphoid infiltration areas.

-

Mitotic activity of tumor cells.

-

Conclusion

Preclinical studies in rodents have consistently demonstrated the geroprotective effects of this compound, with notable impacts on lifespan extension, particularly maximum lifespan and the survival of the oldest animals.[6][7] The primary mechanisms of action appear to be the upregulation of telomerase activity, enhancement of antioxidant defenses, and regulation of neuroendocrine function.[1][4] The provided experimental protocols offer a foundation for further research into the therapeutic potential of this tetrapeptide in aging and age-related diseases. While the existing data is promising, further studies with standardized protocols and diverse animal models are warranted to fully elucidate its long-term safety and efficacy.

References

- 1. peptideslabuk.com [peptideslabuk.com]

- 2. swolverine.com [swolverine.com]

- 3. How Epithalon Peptide Boosts Cellular Rejuvenation & Longevity | by Aysha Khan | Health Publication | Medium [medium.com]

- 4. revolutionhealth.org [revolutionhealth.org]

- 5. gethealthspan.com [gethealthspan.com]

- 6. Effect of this compound on biomarkers of aging, life span and spontaneous tumor incidence in female Swiss-derived SHR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Scholars@Duke publication: [Effect of this compound and melatonin on life span and spontaneous carcinogenesis in senescence accelerated mice (SAM)]. [scholars.duke.edu]

- 9. spartanpeptides.com [spartanpeptides.com]

- 10. biotechpeptides.com [biotechpeptides.com]

- 11. This compound and colon carcinogenesis in rats: proliferative activity and apoptosis in colon tumors and mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of the Tetrapeptide Epitalon on Melatonin Synthesis in Pinealocyte Cultures: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic tetrapeptide Epitalon (Ala-Glu-Asp-Gly) has been the subject of numerous studies investigating its potential geroprotective and bioregulatory functions, with a particular focus on its effects on the pineal gland and melatonin synthesis. This technical guide provides a comprehensive analysis of the existing research on the impact of this compound on melatonin production in pinealocyte cultures. It consolidates quantitative data, details experimental protocols, and elucidates the proposed signaling pathways. Contradictory findings are also presented to offer a balanced perspective and highlight areas for future investigation.

Introduction

Melatonin, a hormone primarily synthesized in the pineal gland, is a key regulator of circadian rhythms, with broader implications for antioxidant defense, immune function, and neuroprotection.[1] The synthesis of melatonin is a well-characterized process, centrally controlled by the enzymatic activity of arylalkylamine-N-acetyltransferase (AANAT). The peptide this compound, a synthetic analog of the pineal extract Epithalamin, has been reported to influence this pathway, suggesting a potential therapeutic role in age-related decline of melatonin production and associated physiological disruptions.[2][3] This document serves as a technical resource for researchers exploring the molecular mechanisms of this compound's action on pinealocytes.

Quantitative Effects of this compound on Melatonin Synthesis and Related Factors

Several studies have quantified the impact of this compound on key components of the melatonin synthesis pathway in rat pinealocyte cultures. The primary findings indicate that this compound can stimulate the production of melatonin and upregulate the expression of critical proteins involved in its synthesis.[4] A summary of these quantitative results is presented below.

| Parameter Measured | Experimental Condition | Fold Change/Effect | Reference |

| Melatonin Level | This compound Treatment | Increased | [4] |

| Arylalkylamine-N-acetyltransferase (AANAT) Synthesis | This compound Treatment | Stimulated | [4] |

| pCREB Transcription Protein Synthesis | This compound Treatment | Stimulated | [4] |

| AANAT Expression | This compound + Norepinephrine | Potentiated Expression | [4] |

| pCREB Expression | This compound + Norepinephrine | Potentiated Expression | [4] |

Note: Specific quantitative values beyond "increased" or "stimulated" were not detailed in the provided search results.

Experimental Protocols

The following methodologies are based on descriptions of experiments investigating the effects of this compound on pinealocyte cultures.

Pinealocyte Culture Preparation

-

Tissue Source: Pineal glands are typically harvested from Wistar rats.[4]

-

Cell Dissociation: The glands are enzymatically dissociated to obtain a single-cell suspension of pinealocytes.

-

Culturing: The isolated pinealocytes are then cultured in a suitable medium.

This compound Treatment

-

Peptide Solution: A stock solution of this compound (Ala-Glu-Asp-Gly) is prepared.

-

Application: The this compound solution is added to the pinealocyte culture medium at various concentrations. In some experimental arms, norepinephrine is co-administered to investigate synergistic effects.[4]

-

Incubation: The cultures are incubated for a defined period (e.g., three hours) to allow for the peptide to exert its biological effects.[5]

Measurement of Melatonin and Protein Synthesis

-

Melatonin Quantification: The concentration of melatonin in the culture medium is measured, typically using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Protein Expression Analysis: The levels of AANAT and phosphorylated CREB (pCREB) within the pinealocytes are assessed. Immunohistochemistry is a common method used for this purpose, allowing for the visualization and quantification of protein expression.[5]

Signaling Pathways and Visualizations

The proposed mechanism of action for this compound in stimulating melatonin synthesis involves the upregulation of key intracellular signaling molecules.

Proposed Signaling Pathway

This compound is thought to directly influence pinealocyte function, leading to an increase in the synthesis of the AANAT enzyme and the transcription factor pCREB.[4][5] AANAT is the rate-limiting enzyme in melatonin production, and CREB (cAMP response element-binding protein) is a crucial transcription factor involved in the regulation of AANAT expression. The potentiation of AANAT and pCREB expression when co-administered with norepinephrine suggests a potential interplay with the beta-adrenergic signaling pathway, which is the primary physiological stimulus for melatonin synthesis.[4]

Caption: Proposed signaling pathway of this compound in pinealocytes.

Experimental Workflow

The general workflow for investigating the effects of this compound on melatonin synthesis in pinealocyte cultures is outlined below.

Caption: General experimental workflow for studying this compound's effects.

Conflicting Evidence and Future Directions

While some studies demonstrate a stimulatory effect of this compound on melatonin synthesis in vitro, it is crucial to acknowledge contradictory findings. One study utilizing a perifusion device with isolated pineal glands from both young and old rats found that this compound, at concentrations from 10⁻⁴ to 10⁻⁶ M, had no significant effect on melatonin secretion.[6][7] Furthermore, in that study, this compound did not modify the increase in melatonin induced by the beta-adrenergic agonist isoproterenol.[6][7]

These discrepancies may arise from differences in experimental setups (e.g., static culture vs. perifusion system), the specific concentrations of this compound used, or the age and strain of the animal models.[8] It is also possible that impurities in synthetic peptide preparations could contribute to varied results.[8]

Future research should aim to resolve these inconsistencies by:

-

Conducting dose-response studies across a wider range of concentrations.

-

Utilizing highly purified synthetic this compound to eliminate the variable of contaminants.

-

Directly comparing different in vitro models to understand how experimental design influences outcomes.

-

Investigating the downstream signaling events following pCREB activation to further elucidate the molecular pathway.

Conclusion

The available evidence suggests that the tetrapeptide this compound has the potential to modulate melatonin synthesis in pinealocyte cultures, primarily through the upregulation of AANAT and pCREB. However, the existing body of research is not entirely consistent, indicating a need for further, rigorous investigation to fully characterize its mechanism of action and therapeutic potential. The protocols and pathways detailed in this guide provide a foundational framework for researchers to design and interpret future studies in this promising area of neuroendocrinology and drug development.

References

- 1. jordantimes.com [jordantimes.com]

- 2. scaleregenerativehealth.com [scaleregenerativehealth.com]

- 3. nutritionlabzscience.com [nutritionlabzscience.com]

- 4. Molecular cellular mechanisms of peptide regulation of melatonin synthesis in pinealocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of a synthetic pineal tetrapeptide (Ala-Glu-Asp-GLy) on melatonin secretion by the pineal gland of young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. alzdiscovery.org [alzdiscovery.org]

In Vivo Studies of Epitalon and Antioxidant Enzyme Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the existing in vivo research on the synthetic tetrapeptide Epitalon and its effects on antioxidant enzyme activity. This compound (Ala-Glu-Asp-Gly) is a synthetic version of Epithalamin, a polypeptide extract from the bovine pineal gland.[1] It has been the subject of numerous studies for its potential geroprotective and antioxidant properties.[2] This document summarizes qualitative findings from these studies, outlines detailed experimental protocols for replication and further investigation, and visualizes the key signaling pathways involved.

Data Presentation: Summary of In Vivo Effects

While numerous in vivo studies report that this compound enhances the body's antioxidant defense system, specific quantitative data on the percentage increase or absolute activity levels of antioxidant enzymes remain limited in publicly available literature. The tables below summarize the qualitative findings from key studies.

Table 1: Effect of this compound on Superoxide Dismutase (SOD) Activity

| Animal Model | Tissue/Sample | Observed Effect | Citation(s) |

| Aging Rats | Blood Serum, Liver, Brain | Stimulation of SOD expression and activity | [2][3] |

| Aging Rats | General | Increased SOD activity | [4] |

| Older Monkeys | General | Increased SOD activity | [5] |

Table 2: Effect of this compound on Glutathione Peroxidase (GPx) Activity

| Animal Model | Tissue/Sample | Observed Effect | Citation(s) |

| Aging Rats | Blood Serum, Liver, Brain | Increased GPx activity | [2] |

| Aging Rats | General | Increased GPx activity | [4] |

Table 3: Effect of this compound on Other Antioxidant Enzymes and Markers

| Animal Model | Enzyme/Marker | Tissue/Sample | Observed Effect | Citation(s) |

| Aging Rats | Glutathione-S-Transferase | General | Increased activity | [4] |

| Aging Rats | Ceruloplasmin | General | Stimulated expression | [2][3] |

| Human Cells (in vitro) | Catalase, NQO1 | - | Increased gene expression | [6] |

Experimental Protocols

This section details a synthesized protocol for an in vivo study investigating the effects of this compound on antioxidant enzyme activity, based on methodologies reported in the literature.[1][2][4]

Animal Model and Care

-

Species: Wistar or Sprague-Dawley rats, aged (e.g., 18-24 months).

-

Housing: Animals should be housed in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.

-

Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.

Experimental Design and Dosing

-

Groups:

-

Control Group: Receives daily injections of saline solution.

-

This compound Group: Receives daily injections of this compound.

-

-

Dosage: Based on literature, a dose of 0.1 µg per rat, administered 5 times a week, is a common starting point.[1]

-

Administration: Subcutaneous (SC) injection is a frequently used route.[1]

-

Duration: A typical study duration can range from 2 to 6 months to observe significant changes in age-related biomarkers.

Sample Collection and Preparation

-

At the end of the treatment period, animals are humanely euthanized.

-

Blood is collected via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation (e.g., 1500 x g for 15 minutes at 4°C).

-

Tissues of interest (e.g., liver, brain) are rapidly excised, rinsed in ice-cold saline, and flash-frozen in liquid nitrogen for storage at -80°C.

-

For enzyme assays, a portion of the tissue is homogenized in an appropriate ice-cold buffer (e.g., phosphate buffer, pH 7.4) and centrifuged to obtain the supernatant for analysis.

Measurement of Antioxidant Enzyme Activity

-

Superoxide Dismutase (SOD) Activity Assay: SOD activity can be measured using a commercially available kit or by employing the method based on the inhibition of nitroblue tetrazolium (NBT) reduction. The principle involves the generation of superoxide radicals, and the extent of NBT reduction inhibition by SOD in the sample is measured spectrophotometrically at ~560 nm.

-

Glutathione Peroxidase (GPx) Activity Assay: GPx activity is typically measured by a coupled reaction with glutathione reductase. The rate of NADPH oxidation is monitored spectrophotometrically at 340 nm. One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

The following diagram outlines a typical experimental workflow for such a study.

Signaling Pathways

The primary mechanism by which this compound is thought to exert its antioxidant effects is through the activation of the Keap1/Nrf2 signaling pathway.[5][6] This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When the cell is exposed to oxidative stress or activators like this compound, Nrf2 is released from Keap1. It then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including SOD, GPx, Catalase, and NQO1.[7][8]

Research suggests that this compound may directly attach to the promoter regions that govern the expression of these enzymes, potentially by influencing the Keap1/Nrf2 interaction.[6]

Conclusion

In vivo studies consistently indicate that this compound enhances the activity of key antioxidant enzymes, including SOD and GPx.[2][4] The primary mechanism is believed to be the activation of the Keap1/Nrf2/ARE signaling pathway, a critical regulator of cellular antioxidant defenses.[6] However, a notable gap in the current body of literature is the lack of specific quantitative data from these in vivo experiments. Future research should focus on quantifying the dose-dependent effects of this compound on the activity and expression of these enzymes in various tissues. Such data would be invaluable for drug development professionals and researchers seeking to validate this compound's efficacy as a potent antioxidant agent. The protocols and pathways detailed in this guide provide a foundational framework for designing and interpreting these crucial future studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of this compound-Highly Bioactive Pineal Tetrapeptide with Promising Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound protects against post-ovulatory aging-related damage of mouse oocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gethealthspan.com [gethealthspan.com]

- 6. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on Epitalon's Impact on T-cell Function and Immune Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic tetrapeptide Epitalon (Ala-Glu-Asp-Gly) has emerged as a significant subject of investigation within the fields of gerontology and immunology. Derived from the pineal gland peptide Epithalamin, this compound exhibits a range of biological activities, most notably its influence on the immune system and cellular aging. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on T-cell function and its broader immunomodulatory effects. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular and experimental pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel immunomodulatory and anti-aging therapeutics.

Introduction

The progressive decline of immune function with age, termed immunosenescence, is characterized by a reduced capacity to respond to new antigens and an increased susceptibility to infections and age-related diseases. A key player in this process is the thymus gland, the primary site of T-cell maturation. The pineal gland, through its secretion of melatonin and other peptides, is known to interact with the immune system. This compound, a synthetic peptide, is believed to mimic some of the restorative functions of pineal peptides, thereby offering potential as an immunomodulatory agent. This guide delves into the specific effects of this compound on T-lymphocyte populations, their functional activity, and the underlying molecular mechanisms.

Data Presentation: Quantitative Effects of this compound on Immune Parameters

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on this compound's immunological effects.

| Parameter | Cell/Tissue Type | This compound Concentration/Dose | Observed Effect | Reference |

| T-Cell Subsets | ||||

| CD4+ cells | Bone marrow (aged mice) | Not specified | Increase in population | [1] |

| CD8+ cells | Spleen (aged mice) | Not specified | Increase in population | [1] |

| Mature CD4+ and CD8+ T-cells | Rat pineal gland cultures | Not specified | No influence | [1] |

| Lymphocyte Differentiation | ||||

| Undifferentiated CD5+ cells | Rat pineal gland cultures | Not specified | Decreased quantity | [1] |

| B-cell marker CD20 | Rat pineal gland cultures | Not specified | Increased expression | [1] |

| Cytokine Expression | ||||

| Interleukin-2 (IL-2) mRNA | Splenocytes (CBA mice) | Not specified | Elevated levels after 5 hours | [1] |

| Telomerase Activity & Chromosomal Stability | ||||

| Telomere elongation | Human somatic cells | Not specified | Average of 33.3% | [1] |

| Chromosome aberrations | Bone marrow cells (SHR mice) | 1.0 µ g/mouse | Decreased by 17.1% | [2][3] |

| Lifespan | ||||

| Lifespan of last 10% of survivors | SHR mice | 1.0 µ g/mouse | Increased by 13.3% | [2][3] |

| Maximum lifespan | SHR mice | 1.0 µ g/mouse | Increased by 12.3% | [2][3] |

| Parameter | Cell Type | This compound Concentration | Fold Change/Effect | Reference |

| Neurogenic Differentiation Markers (mRNA expression) | ||||

| Nestin | Human gingival mesenchymal stem cells | 0.01 µg/mL | 1.7 times increase | [4] |

| GAP43 | Human gingival mesenchymal stem cells | 0.01 µg/mL | 1.6 times increase | [4] |

| β-tubulin III | Human gingival mesenchymal stem cells | 0.01 µg/mL | 1.8 times increase | [4] |

| Doublecortin | Human gingival mesenchymal stem cells | 0.01 µg/mL | 1.7 times increase | [4] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature regarding this compound's effects on immune cells.

T-Cell and B-Cell Precursor Differentiation Assay

This protocol is designed to assess the influence of this compound on the differentiation of lymphocyte precursors.

-

Cell Culture:

-

Establish primary cultures of pineal gland cells from rats.

-

Alternatively, bone marrow cells from aged mice can be used to study effects on T-cell populations.

-

-

This compound Treatment:

-

Introduce this compound into the cell culture medium at desired concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL have been shown to be effective in some cell types)[1].

-

Maintain the cultures for a specified period to allow for differentiation.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with a suitable buffer (e.g., PBS with 2% FBS).

-

Stain the cells with fluorescently labeled antibodies specific for lymphocyte surface markers such as CD4, CD8 (for T-cells), CD5 (for undifferentiated lymphocytes), and CD19 or CD20 (for B-cells).

-

Analyze the stained cells using a flow cytometer to quantify the percentage of each cell population.

-

Measurement of Interleukin-2 (IL-2) mRNA Expression

This protocol details the procedure for quantifying the effect of this compound on the gene expression of the key T-cell cytokine, IL-2.

-

Cell Culture and Treatment:

-

Isolate splenocytes from CBA mice.

-

Culture the splenocytes in appropriate media.

-

Treat the cells with this compound for different time points (e.g., 5 and 20 hours) to assess the time-dependent effects[1].

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the splenocytes and extract total RNA using a standard RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Quantitative Polymerase Chain Reaction (qPCR):

-

Perform qPCR using primers specific for the IL-2 gene and a reference gene (e.g., GAPDH) for normalization.

-

Calculate the relative fold change in IL-2 mRNA expression in this compound-treated cells compared to untreated controls.

-

Telomere Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity

This assay is used to measure the enzymatic activity of telomerase, which is crucial for maintaining telomere length and cellular longevity.

-

Cell Culture and Lysate Preparation:

-

Culture human fetal lung fibroblasts or other relevant cell types.

-

Treat the cells with this compound.

-

Prepare cell lysates using a suitable lysis buffer.

-

-

TRAP Assay:

-

Perform the TRAP assay using a commercially available kit. This typically involves the extension of a substrate oligonucleotide by telomerase present in the cell lysate, followed by PCR amplification of the extension products.

-

Analyze the PCR products by gel electrophoresis to visualize the characteristic telomerase ladder.

-

Quantify telomerase activity by comparing the intensity of the ladder in treated versus control samples.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to this compound's immunomodulatory effects.

Discussion and Future Directions

The collected evidence strongly suggests that this compound possesses significant immunomodulatory properties, particularly in the context of aging. Its ability to influence T-cell populations, enhance IL-2 expression, and potentially act through epigenetic mechanisms highlights its multifaceted role in the immune system. The observed effects on telomerase activity further point towards its potential in counteracting immunosenescence at a fundamental cellular level.

Future research should focus on elucidating the precise molecular targets of this compound within immune cells. A more detailed understanding of its interaction with signaling pathways, such as the STAT1 pathway, is crucial. Investigating the upstream kinases responsible for STAT1 phosphorylation upon this compound stimulation would be a key next step. Furthermore, comprehensive studies are needed to determine the optimal dosage and treatment regimens for achieving desired immunomodulatory effects in vivo. Clinical trials are warranted to translate the promising preclinical findings into therapeutic applications for age-related immune deficiencies and other immune-related disorders.

Conclusion

This compound demonstrates considerable potential as an immunomodulatory agent with the capacity to positively influence T-cell function. Its reported effects on lymphocyte differentiation, cytokine production, and cellular aging mechanisms underscore its relevance for further investigation in the context of immunosenescence and age-related diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential.

References

- 1. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of this compound on biomarkers of aging, life span and spontaneous tumor incidence in female Swiss-derived SHR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AEDG Peptide (this compound) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of Epitalon in Cellular Models of Aging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular aging in the nervous system is characterized by a confluence of deleterious changes, including telomere attrition, accumulating oxidative damage, mitochondrial dysfunction, and a decline in regenerative capacity. These age-related alterations are fundamental drivers of neurodegenerative diseases. The synthetic tetrapeptide Epitalon (Ala-Glu-Asp-Gly), a biomimetic of the natural pineal peptide Epithalamin, has emerged as a promising geroprotective agent with significant neuroprotective potential.[1][2] This technical guide provides an in-depth review of the mechanisms, quantitative effects, and experimental methodologies related to the neuroprotective actions of this compound in various cellular models of aging. It is intended to serve as a comprehensive resource for researchers investigating novel therapeutic strategies for age-related neurological disorders.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-pathway approach, targeting several hallmarks of the aging process at a cellular level.[3] The primary mechanisms include telomere maintenance via telomerase activation, enhancement of endogenous antioxidant systems, epigenetic remodeling, and restoration of circadian rhythms.[3][4]

Telomere Maintenance and Telomerase Activation

One of the most well-documented effects of this compound is its ability to activate the enzyme telomerase, which adds repetitive nucleotide sequences to the ends of chromosomes, thereby elongating telomeres.[4][5] In most somatic cells, telomerase is inactive, leading to progressive telomere shortening with each cell division—a key trigger for cellular senescence.[4] this compound has been shown to induce the expression of the catalytic subunit of telomerase (hTERT) and increase its enzymatic activity in human cell cultures.[1][6] This action helps to overcome the Hayflick limit of cell division, preserving the replicative potential and functional longevity of cells, including neuronal precursors.[3][7] Mechanistically, this compound may penetrate the cell nucleus and bind to specific DNA promoter regions of the telomerase gene, modulating its transcription.[3]

Antioxidant and Redox Regulation

Neurons are particularly susceptible to oxidative stress due to their high metabolic rate and limited regenerative capacity.[3] this compound enhances the intrinsic antioxidant defenses of cells by activating the Nrf2 signaling pathway, a master regulator of the antioxidant response.[3] This leads to the increased expression of key antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase.[3] By bolstering these endogenous defense systems, this compound effectively reduces levels of reactive oxygen species (ROS) and mitigates oxidative damage to critical macromolecules, including DNA.[1] This is evidenced by the reduction of oxidative damage markers like 8-hydroxydeoxyguanosine (8-OHdG) in neuronal cells following treatment.[3]

Epigenetic Modulation and Gene Expression

This compound can influence cellular function by remodeling chromatin and altering gene expression patterns.[3][7] It has been shown to interact with histone proteins, potentially loosening chromatin structure to make certain genes more accessible for transcription.[3][8] In the context of neuroprotection, this compound promotes the expression of genes associated with neurogenesis and neuronal differentiation, such as Nestin, GAP43, β-Tubulin III, and Doublecortin in stem cell models.[3] This suggests a role for this compound in supporting neuronal repair and plasticity.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound from various in vitro studies.

Table 1: Effects of this compound on Telomere Length and Telomerase Activity

| Cell Model | This compound Concentration | Treatment Duration | Outcome | Result | Citation(s) |

|---|---|---|---|---|---|

| Human Somatic Cells | Not Specified | Not Specified | Telomere Elongation | Average increase of 33.3% | [1][9] |

| Human Fetal Lung Fibroblasts | Not Specified | Not Specified | Telomerase Activation | Induced telomerase activity | [10] |

| 21NT Breast Cancer Cells | 0.5 µg/mL | 4 days | Telomere Length | Increase from ~2.4 kb to ~4.0 kb | [6] |

| 21NT Breast Cancer Cells | 1.0 µg/mL | 4 days | Telomere Length | Increase from ~2.4 kb to ~4.0 kb | [6] |

| BT474 Breast Cancer Cells | 0.2 µg/mL | 4 days | Telomere Length | Maximum increase to 8.0 kb | [6] |

| 21NT & BT474 Cancer Cells | 0.5 - 1.0 µg/mL | 4 days | hTERT mRNA Expression | Significant upregulation | [6][11] |

| Normal Fibroblasts (IBR.3) | 1.0 µg/mL | 3 weeks | hTERT mRNA Expression | Upregulation observed | [6][11] |

| Normal Epithelial (HMEC) | 1.0 µg/mL | 3 weeks | hTERT mRNA Expression | Upregulation observed |[6][11] |

Table 2: Antioxidant and Neuro-Regulatory Effects of this compound

| Cell Model | This compound Concentration | Parameter Measured | Result | Citation(s) |

|---|---|---|---|---|

| SH-SY5Y Neuroblastoma | Not Specified | sAPP Secretion | ~20% increase | [3] |

| Neuroblastoma Cells | Not Specified | 8-OHdG Levels | Reduction | [3] |

| Bovine Cumulus–Oocyte Complexes | 0.05 mM | ROS Levels | Marked reduction | [1] |

| Bovine Cumulus–Oocyte Complexes | 0.1 mM | ROS Levels | Marked reduction | [1] |

| Bovine Cumulus–Oocyte Complexes | 0.1 mM | Oocyte Apoptosis | Decreased incidence | [1] |

| Rat Neocortex Neurons | 30 ng (intranasal) | Spontaneous Discharge Frequency | 2-2.5 fold increase |[12] |

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are mediated by its influence on several key intracellular signaling pathways.

Caption: High-level overview of this compound's primary neuroprotective mechanisms.

Telomerase Activation Pathway